1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
Overview
Description
The compound “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” belongs to a class of compounds known as fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
Fluoropyridines can be synthesized using various methods . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been reviewed .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrazolo[3,4-b]pyridine core, which is a valuable molecular scaffold that has been widely used in the search for biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving fluoropyridines can be quite diverse, and their reactivity can be influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques and Affinity Constants: The compound has been synthesized through methods like reductive amination, amide hydrolysis, and N-alkylation, and its structure confirmed by techniques such as 1HNMR and 19FNMR. It's found to have significant affinity constants for D4, D2, and D3 receptors, indicating its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).
Biomedical Applications
Biomedical Significance
A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including the subject compound, discusses their diverse biomedical applications. These applications are linked to the variety of substituents present at specific positions on the compound and the synthetic methods used for their synthesis (Ana Donaire-Arias et al., 2022).
Anticonvulsant Activity
Analogs of this compound have been synthesized and tested for anticonvulsant activity. These studies provide insights into the impact of the imidazole ring modifications on anticonvulsant efficacy, with the analogs displaying varying activities against maximal electroshock-induced seizures in rats (J. Kelley et al., 1995).
Chemical Properties and Applications
Organometallic Complexes and Anticancer Potential
Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, structurally similar to the subject compound, have been synthesized and evaluated for their potential as cyclin-dependent kinase (Cdk) inhibitors, displaying promising cytotoxicity and cell cycle effects in human cancer cells (I. Stepanenko et al., 2011).
Versatile Building Block in Synthesis
The compound has been identified as a versatile building block in chemical synthesis, particularly for microwave-assisted synthesis of various substituted derivatives (H. Schirok et al., 2015).
Future Directions
The future directions for research on “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The interest towards the development of fluorinated chemicals has been steadily increasing .
Mechanism of Action
Target of Action
The primary targets of “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” are currently unknown. This compound belongs to the class of fluoropyridines , which are known for their interesting and unusual physical, chemical, and biological properties . .
Mode of Action
As a fluoropyridine, it may interact with its targets through the strong electron-withdrawing substituent(s) in the aromatic ring . This could potentially alter the activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds , suggesting that they may interact with a wide range of biochemical pathways.
Pharmacokinetics
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues , which may influence their pharmacokinetic properties.
Action Environment
The presence of fluorine atoms in the compound may enhance its physical, biological, and environmental properties .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-11-6-2-1-4-9(11)8-20-14-10(5-3-7-18-14)12(19-20)13(16)17/h1-7H,8H2,(H3,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFFAGUCURQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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